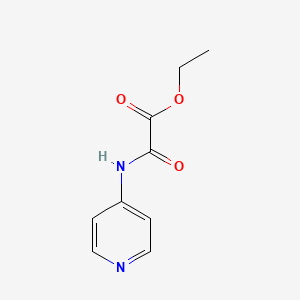

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate

Description

Contextualization of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate within the broader class of N-aryl/heteroaryl-2-oxoacetate esters

This compound belongs to the larger class of organic compounds known as N-aryl/heteroaryl-2-oxoacetate esters. This class is characterized by an ethyl acetate (B1210297) backbone substituted with an oxo group at the second carbon, which is also bonded to a nitrogen atom. This nitrogen is, in turn, part of an amino linkage to an aromatic or heteroaromatic ring system.

The core structure, an α-oxoester, is a highly reactive and versatile building block in organic synthesis. acs.org The presence of two adjacent carbonyl groups and an ester functionality allows for a wide range of chemical transformations. These compounds are pivotal intermediates in the synthesis of more complex molecules, particularly heterocyclic systems, due to their susceptibility to various reactions like condensation, cycloaddition, and substitution. acs.org

This compound is a specific example where the heteroaromatic group is a pyridine (B92270) ring, attached via an amino bridge at the 4-position of the pyridine. The general structure of this class of compounds can be represented as R-NH-C(O)C(O)O-R', where R is an aryl or heteroaryl group and R' is typically an alkyl group like ethyl.

Significance of the pyridin-4-ylamino moiety in organic synthesis and heterocyclic chemistry

The pyridin-4-ylamino moiety is a significant functional group in the fields of organic and medicinal chemistry. The pyridine ring itself is a "privileged nucleus," meaning it is a structural component frequently found in biologically active compounds, including natural products like vitamins and alkaloids, as well as numerous pharmaceutical drugs. nih.gov

The key attributes of the pyridine moiety include:

Basicity : The nitrogen atom in the pyridine ring has a lone pair of electrons that is not part of the aromatic system, allowing it to act as a modest base. msu.edu This property can influence the solubility and pharmacokinetic properties of a molecule.

Aromaticity : The aromatic nature of the pyridine ring provides stability and a planar structure, which can be crucial for binding to biological targets. msu.edu

Hydrogen Bonding : The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in many biological systems.

The amino linker (-NH-) provides an additional site for hydrogen bonding and introduces conformational flexibility. Pyridine derivatives are explored for a wide range of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.govontosight.ai Consequently, the incorporation of a pyridin-4-ylamino group into a molecule like an oxoacetate ester is a strategic design element for creating novel compounds with potential biological applications.

Overview of research trajectories pertinent to analogous structural frameworks

Research into N-substituted oxoacetate esters with heterocyclic amine moieties is an active area of chemical science, driven by the quest for new synthetic methodologies and novel bioactive molecules. The structural framework of this compound is analogous to a variety of other compounds that have been synthesized and studied.

Key research trajectories include:

Synthesis of Novel Derivatives : Chemists are actively synthesizing new derivatives by modifying the heterocyclic amine portion. For instance, compounds like Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and Ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates have been prepared. pharmaffiliates.comresearchgate.net These modifications aim to explore how changes in the electronic and steric properties of the heterocyclic ring affect the compound's reactivity and biological activity.

Development of Synthetic Methods : A significant portion of research is dedicated to developing efficient and versatile methods for synthesizing these compounds. This often involves the reaction of a heterocyclic amine with an ethyl oxalyl chloride or a similar reagent.

Applications as Synthetic Intermediates : These compounds serve as valuable intermediates for constructing more complex molecular architectures. For example, they can be used in the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. nih.gov The reactivity of the α-oxoester core allows for its participation in various cyclization and multicomponent reactions to build diverse molecular scaffolds. acs.org

The table below presents a selection of analogous compounds, highlighting the variations in the heterocyclic moiety.

| Compound Name | CAS Number | Molecular Formula |

| Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate | 41374-72-5 | C₉H₁₀N₂O₃ |

| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 349125-08-2 | C₉H₉ClN₂O₃ |

| Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate | 349119-54-6 | C₁₀H₁₂N₂O₃ |

| Ethyl 2-((3-chloropyridin-2-yl)amino)-2-oxoacetate | 1700085-03-5 | C₉H₉ClN₂O₃ |

Structure

3D Structure

Properties

CAS No. |

53117-18-3 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(pyridin-4-ylamino)acetate |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,10,11,12) |

InChI Key |

BYWDHMYUVLPVLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches to Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate

The most direct routes to this compound involve the formation of an amide bond between the pyridin-4-amine core and an ethyl oxoacetate moiety. These methods are typically efficient and can be categorized into several key strategies.

Condensation reactions involving 4-aminopyridine (B3432731) and appropriate α-keto esters or their precursors

The primary and most widely utilized method for the synthesis of this compound is the condensation reaction between 4-aminopyridine and a suitable electrophilic α-keto ester precursor. A common and highly effective reagent for this transformation is ethyl chlorooxoacetate, also known as ethyl oxalyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the exocyclic amino group of 4-aminopyridine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate. This is followed by the elimination of hydrogen chloride, which is typically scavenged by a base, to yield the final product.

A general reaction scheme for this condensation is presented below:

Reaction Scheme: Condensation of 4-aminopyridine with Ethyl Chlorooxoacetate

Typical reaction conditions for analogous syntheses involve the use of an aprotic solvent, such as dichloromethane or acetonitrile, and often include a non-nucleophilic base, like triethylamine or pyridine (B92270), to neutralize the liberated hydrochloric acid. The reaction is generally carried out at temperatures ranging from 0 °C to room temperature.

Nucleophilic substitution reactions utilizing activated pyridine derivatives and oxoacetate esters

An alternative, though less common, approach involves the nucleophilic substitution of an activated pyridine derivative with an oxoacetate ester. This strategy is predicated on enhancing the electrophilicity of the pyridine ring to facilitate reaction with a nucleophilic oxoacetate species. However, for the synthesis of the title compound, the direct acylation of 4-aminopyridine is generally more straightforward and efficient.

Exploration of one-pot synthetic strategies

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and operational simplicity. While specific one-pot procedures for the direct synthesis of this compound are not extensively documented in the literature, the principles of such a strategy could be applied. For instance, the in-situ generation of an activated carboxylic acid species from oxalic acid monoethyl ester followed by immediate reaction with 4-aminopyridine in the presence of a suitable coupling agent could constitute a viable one-pot approach.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of the target compound relies on the availability and purity of its precursors. The following sections detail the preparation of these key starting materials.

Derivatization of ethyl oxoacetate and related α-keto esters

The most critical precursor for the direct condensation approach is an activated form of ethyl oxoacetate, namely ethyl chlorooxoacetate. This reagent can be synthesized from diethyl oxalate. A common laboratory-scale preparation involves a two-step process. First, diethyl oxalate is partially hydrolyzed to its monoester, potassium ethyl oxalate, using potassium hydroxide. Subsequently, the potassium ethyl oxalate is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to afford the desired ethyl chlorooxoacetate.

Table 1: Synthesis of Ethyl Chlorooxoacetate

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Diethyl oxalate | Potassium hydroxide | Potassium ethyl oxalate |

Functionalization of the pyridin-4-yl core prior to coupling

In the context of synthesizing analogs of this compound, functionalization of the 4-aminopyridine core prior to the amide bond formation can be a strategic approach. Various methods exist for the selective introduction of substituents onto the pyridine ring. However, for the synthesis of the parent compound, this pre-functionalization is not necessary.

Optimization of Reaction Conditions

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters. Key factors that have been investigated include the choice of solvent, the use of catalysts, and the influence of temperature and pressure on the reaction kinetics.

Solvent effects on reaction yield and selectivity

The selection of an appropriate solvent is crucial for maximizing the yield and selectivity of the reaction. While specific studies detailing a broad range of solvents for the synthesis of this exact compound are not extensively available in the provided search results, general principles of organic synthesis suggest that solvent polarity and aprotic or protic nature can significantly influence the reaction outcome. For instance, in related syntheses of similar compounds, solvents like dichloromethane (DCM), toluene, acetonitrile (MeCN), tetrahydrofuran (THF), and 1,4-dioxane have been explored. In one study, toluene and 1,2-dichloroethane (DCE) provided the best yields for a similar reaction, while lower yields were observed in MeCN, THF, and 1,4-dioxane nih.gov. The choice of solvent can affect the solubility of reactants and the stabilization of transition states, thereby influencing the reaction rate and product distribution.

Table 1: Illustrative Solvent Screening for a Related Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | 1,2-Dichloroethane (DCE) | 71 |

| 2 | Toluene | 71 |

| 3 | Acetonitrile (MeCN) | <71 |

| 4 | Tetrahydrofuran (THF) | <71 |

| 5 | 1,4-Dioxane | <71 |

Note: This data is based on a similar reaction and serves as an illustrative example of solvent effects. nih.gov

Catalyst screening and their mechanistic roles (e.g., acid or base catalysis)

Catalysis plays a pivotal role in the synthesis of this compound and its analogs. Both acid and base catalysis can be employed to facilitate the reaction. For instance, in the synthesis of related N-substituted amines, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective, with DBN providing good yields d-nb.info. In other cases, inorganic bases like cesium carbonate (Cs2CO3) have been used, though with limited reactivity d-nb.info.

Acid catalysts, such as trifluoromethanesulfonic acid, have been utilized in the synthesis of similar structures, like ethyl 3-(pyridin-2-ylamino) propanoate google.com. The catalyst's role is typically to activate the electrophile or the nucleophile, thereby lowering the activation energy of the reaction. For example, a base can deprotonate the amine, increasing its nucleophilicity, while an acid can protonate a carbonyl group, making it more electrophilic.

Temperature and pressure considerations for reaction kinetics

Temperature is a critical parameter that directly influences the rate of reaction. In the synthesis of related compounds, reactions have been conducted at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. For example, a patent describes a reaction being carried out in an oil bath at temperatures ranging from 120 to 160°C google.com. In another instance, a reaction was refluxed for 5 hours nih.gov. Microwave heating has also been employed, with temperatures reaching up to 140°C, to accelerate the reaction nih.gov.

Pressure is generally maintained at atmospheric levels for these types of syntheses. However, concentrating the reaction mixture under reduced pressure (0.09 ~ 0.1MPa) is a common work-up step to remove the solvent google.com.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, solvent-free reactions, and energy-efficient methods, are being increasingly applied to the synthesis of pharmaceutical intermediates.

Solvent-free reactions

Conducting reactions without a solvent, also known as neat or solvent-free conditions, offers significant environmental benefits by reducing waste and minimizing the use of hazardous organic solvents mdpi.com. While specific examples of a solvent-free synthesis for this compound were not found in the provided search results, this approach is a growing area of interest in organic synthesis. Mechanochemical grinding is one such technique that has been successfully used for the synthesis of N-substituted amines under solvent-free conditions mdpi.com.

Microwave-assisted synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity nih.gov. This technique has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates was optimized under microwave heating at 130°C for 20 minutes, demonstrating a significant rate enhancement compared to conventional heating nih.gov. In another example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones were synthesized in high yields using microwave irradiation at temperatures up to 180°C for 20 minutes nih.gov. The application of microwave-assisted synthesis to the production of this compound could offer a more efficient and environmentally benign alternative to traditional methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 110 | 30 min (initial trial) | 41 |

| Microwave Heating | 130 | 20 min | 71 |

Note: This data is for the synthesis of a related oxazoline and illustrates the potential benefits of microwave assistance. nih.gov

Chemical Reactivity and Transformation Studies

Reactions of the Oxoacetate Moiety

The oxoacetate portion of the molecule contains a highly electrophilic carbonyl group adjacent to the ester, making it a prime site for nucleophilic attack and condensation reactions.

The ketone carbonyl group in α-keto esters is susceptible to nucleophilic addition by various organometallic reagents. While direct examples for Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate are not extensively documented, its reactivity can be inferred from analogous reactions with similar α-keto esters like ethyl glyoxylate.

Grignard Reagents: The addition of Grignard reagents (RMgX) to the ketone carbonyl is a fundamental transformation. This reaction typically proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.publibretexts.org An acid-base complex forms between the magnesium ion and the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org Subsequent acidic workup protonates the resulting alkoxide intermediate to yield a tertiary alcohol. pressbooks.publibretexts.org

Reformatsky Reaction: The Reformatsky reaction provides a pathway to form β-hydroxy esters by reacting a carbonyl compound with an α-halo ester in the presence of metallic zinc. wikipedia.orgbyjus.comlibretexts.org The key intermediate is an organozinc reagent, often called a 'Reformatsky enolate', which is less reactive than Grignard reagents, thus preventing side reactions like addition to the ester group. wikipedia.orglibretexts.org This reaction is a valuable alternative to traditional aldol (B89426) reactions for creating carbon-carbon bonds. nrochemistry.com

Other Nucleophiles: Other carbon- and heteroatom-centered nucleophiles can add to the carbonyl group. For instance, the enantioselective addition of arylboronic acids to α-keto esters, catalyzed by transition metals like rhodium, has been developed to generate complex tertiary alcohols. nih.gov Similarly, lithium-mediated vinylogous aldol additions have been investigated for the functionalization of γ-lactams using ethyl glyoxylate. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions on Analogous α-Keto Esters

| Reaction Type | Nucleophile/Reagent | Generic Product | Key Features |

|---|---|---|---|

| Grignard Addition | RMgX (e.g., Methylmagnesium bromide) | Tertiary α-hydroxy ester | Forms a new C-C bond; yields a tertiary alcohol after workup. pressbooks.publibretexts.org |

| Reformatsky Reaction | α-halo ester + Zinc | β-hydroxy ester | Uses a less reactive organozinc enolate; avoids self-condensation. wikipedia.orglibretexts.org |

| Arylboronic Acid Addition | ArB(OH)₂ + Rhodium catalyst | Tertiary α-aryl-α-hydroxy ester | Allows for enantioselective synthesis of complex alcohols. nih.gov |

Condensation reactions involving the ketone carbonyl are crucial for extending the carbon skeleton and for the synthesis of various derivatives, particularly those containing nitrogen.

Reactions with Hydrazines: The reaction of α-keto esters with hydrazine (B178648) hydrate (B1144303) is a common method to form hydrazones or to synthesize heterocyclic compounds. For instance, the reaction of ethyl 2-(2-pyridylacetate) with hydrazine hydrate readily forms the corresponding acetohydrazide. This hydrazide can then be further reacted with isothiocyanates to produce thiosemicarbazide (B42300) derivatives, which are precursors to various heterocycles. byjus.com In other cases, reactions of similar esters with hydrazine hydrate can lead to different products depending on the reaction conditions, sometimes resulting in ring-opening and the formation of azines or malonohydrazides. google.comcore.ac.uk One-pot reactions involving hydrazine hydrate, an aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) are used to synthesize complex heterocyclic systems like tetrahydrodipyrazolopyridines. ntnu.no

Reactions with Active Methylene (B1212753) Compounds: Compounds containing an active methylene group (e.g., ethyl cyanoacetate, malononitrile) can undergo condensation with the carbonyl group of the oxoacetate moiety. These Knoevenagel-type condensations are typically catalyzed by a base (like ammonium acetate) and lead to the formation of new carbon-carbon double bonds. libretexts.orgorganicreactions.org Depending on the reaction conditions and the specific reactants, these reactions can yield substituted nicotinates or serve as a pathway to more complex fused heterocyclic systems through subsequent cyclization. libretexts.orgorganicreactions.org

Table 2: Condensation Reactions of the Oxoacetate Moiety

| Reagent Type | Example Reagent | Reaction Conditions | Typical Product | Reference |

|---|---|---|---|---|

| Hydrazines | Hydrazine Hydrate (NH₂NH₂·H₂O) | Ethanol, reflux | Hydrazones, Acetohydrazides | byjus.com |

| Active Methylene Compounds | Ethyl Cyanoacetate | Acetic acid, Ammonium acetate | Substituted Nicotinates | libretexts.orgorganicreactions.org |

| Amines | Aromatic Amines | Various | Imines (Schiff bases) | organic-chemistry.org |

The reactivity of the oxoacetate moiety makes this compound a valuable precursor for a wide array of heterocyclic compounds. These cyclization reactions often proceed via an initial condensation or addition step, followed by an intramolecular ring-closure.

Formation of Triazoles, Thiadiazoles, and Oxadiazoles: Starting from the corresponding hydrazide derivative, cyclization can be induced to form five-membered heterocycles. For example, thiosemicarbazide derivatives can be cyclized under basic conditions (e.g., NaOH) to form 1,2,4-triazole-3-thiones. byjus.com

Synthesis of Fused Pyridine (B92270) Systems: Condensation with active methylene compounds can lead to the formation of substituted pyridines, which can then undergo further intramolecular reactions. In some cases, a 6π-electrocyclization reaction can occur on a hydrazono-pyridone intermediate to yield fused systems like pyrido[3,2-c]cinnolines. libretexts.orgorganicreactions.org

Formation of Thiazolopyridines: The transformation of related thiazole (B1198619) carboxylates with aromatic amines can lead to the synthesis of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine derivatives. organic-chemistry.org

Synthesis of Quinazolinones: The reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, a reaction analogous to transformations possible with the oxoacetate moiety, yields ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, demonstrating the construction of the quinazolinone scaffold. libretexts.org

Reactions of the Ester Functionality

The ethyl ester group can undergo several characteristic reactions, including transesterification and hydrolysis, which allow for further modification of the molecule.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. youtube.comyoutube.com For α-keto esters, specific catalysts such as tin, titanium, zirconium, or lithium compounds are effective, particularly when the reaction is carried out in an anhydrous alcohol medium to prevent side reactions. google.com Heterogeneous acid catalysts, like silica-supported boric acid or H-β-zeolites, have also been shown to be effective and selective for the transesterification of β-keto esters over other ester types, a principle that can be extended to α-keto esters. rsc.orgnih.gov The reaction is often reversible, and driving the equilibrium towards the desired product can be achieved by using a large excess of the new alcohol or by removing the alcohol byproduct (ethanol in this case). biofueljournal.com

Table 3: Catalysts for Transesterification of Keto Esters

| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Anhydrous alcohol, heat | scielo.br |

| Homogeneous Base | Sodium Alkoxide (NaOR') | Anhydrous alcohol | youtube.com |

| Lewis Acid/Metal Catalyst | Tin or Titanium compounds | Anhydrous alcohol | google.com |

| Heterogeneous Acid | H-β-Zeolite, Silica-Boric Acid | Solvent-free or inert solvent, heat | rsc.orgnih.gov |

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid, 2-oxo-2-(pyridin-4-ylamino)acetic acid, and ethanol. Alkaline saponification is a common method used for converting esters of this type into their carboxylic acid forms.

Derivatization of the Carboxylic Acid: Once formed, the carboxylic acid group is a versatile handle for further derivatization. It can be converted into a variety of other functional groups. A common strategy involves activating the carboxylic acid, for example, with a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitates coupling with nucleophiles. This allows for the synthesis of:

Amides: By reacting with primary or secondary amines.

Acyl Hydrazides: By reacting with hydrazines.

Other Esters: By reacting with different alcohols under esterification conditions.

Reactivity of the Pyridin-4-ylamino Group

The chemical behavior of this compound is largely dictated by the interplay of its three key functional components: the pyridine ring, the exocyclic secondary amide linkage, and the ethyl oxoacetate moiety. The pyridin-4-ylamino group, in particular, exhibits a nuanced reactivity profile.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that makes it generally resistant to electrophilic aromatic substitution (EAS). uoanbar.edu.iq This deactivation is a consequence of the electronegative nitrogen atom, which exerts a strong inductive electron-withdrawing effect (-I effect) and reduces the electron density of the aromatic system. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This positive charge further intensifies the deactivation of the ring, making electrophilic attack even more challenging. uoanbar.edu.iq

In the specific case of this compound, the substituent at the 4-position is an amide group (-NH-C(=O)-). While an amino group (-NH2) is typically a powerful activating group for EAS due to the ability of its lone pair to donate electron density via resonance (+M effect), this activating potential is significantly diminished in an amide. The nitrogen lone pair is delocalized onto the adjacent electron-withdrawing carbonyl group, making it less available for donation into the pyridine ring. chemistryguru.com.sglibretexts.orgmasterorganicchemistry.com

Consequently, the pyridine ring in this molecule is strongly deactivated towards electrophilic substitution. If a reaction were to be forced under vigorous conditions (e.g., high temperature, strong acid catalysis), substitution would be predicted to occur at the C-3 and C-5 positions (ortho to the deactivating amide group). uoanbar.edu.iq Alternative strategies, such as directed ortho-metalation, have been employed for the regioselective functionalization of substituted aminopyridines, which could potentially offer a route to substitution at the C-3 position. acs.org

Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome |

| Nitration | HNO₃ / H₂SO₄ | No reaction under standard conditions; potential for 3-nitro product under forcing conditions. |

| Halogenation | Br₂ / FeBr₃ | No reaction under standard conditions; potential for 3-bromo product under forcing conditions. |

| Sulfonation | Fuming H₂SO₄ | Potential for pyridine-3-sulfonic acid derivative at high temperatures. |

| Friedel-Crafts | RCOCl / AlCl₃ | No reaction; complexation of the Lewis acid with the pyridine nitrogen leads to strong deactivation. youtube.com |

This table is based on the general reactivity principles of deactivated pyridine rings.

The molecule possesses two nitrogen atoms that could potentially undergo alkylation or acylation: the pyridine ring nitrogen and the exocyclic amide nitrogen.

Amide Nitrogen: The nucleophilicity of the amide nitrogen is substantially reduced due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. chemistryguru.com.sglibretexts.org Therefore, direct alkylation or acylation at this position is generally difficult under standard conditions. However, under strongly basic conditions, the amide proton can be removed to form an amidate anion, which is a more potent nucleophile and could react with electrophiles like alkyl halides. It is also possible for O-alkylation to occur on the amide oxygen, leading to the formation of an imidate ester. Studies on analogous pyridone systems have shown that alkylation can yield a mixture of both N- and O-alkylated products. nih.gov

Pyridine Nitrogen: The nitrogen atom of the pyridine ring retains a lone pair of electrons in an sp² hybrid orbital and can act as a nucleophile, leading to the formation of N-alkyl or N-acyl pyridinium salts. rsc.org This reaction is a common transformation for pyridines.

Table 2: Potential Sites for Alkylation/Acylation

| Site | Reaction | Reagent Example | Product Type | General Reactivity |

| Amide Nitrogen | Alkylation | R-X / Strong Base | N-Alkyl amide | Low; requires activation |

| Amide Oxygen | Alkylation | R-X / Strong Base | Imidate ester | Possible competing pathway |

| Pyridine Nitrogen | Alkylation | R-X | N-Alkyl pyridinium salt | Favorable |

| Pyridine Nitrogen | Acylation | RCO-X | N-Acyl pyridinium salt | Favorable, often used as an activating agent |

R = Alkyl group, X = Halide or other leaving group

The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system and is available for donation to Lewis acids, including protons. libretexts.org Thus, this compound acts as a base, readily reacting with acids to form the corresponding pyridinium salts.

The basicity of the pyridine nitrogen is influenced by the electronic nature of the substituent at the C-4 position. The amide group is electron-withdrawing through resonance, which decreases the electron density on the pyridine nitrogen. This effect makes the compound less basic than unsubstituted pyridine and significantly less basic than 4-aminopyridine (B3432731), where the amino group is a strong electron-donating group. masterorganicchemistry.com However, it remains sufficiently basic to form stable salts with strong acids.

As a nucleophile, the pyridine nitrogen can attack various electrophiles. For instance, reactions of 4-aminopyridine with halogens have been shown to yield charge-transfer complexes or ionic species where the pyridine nitrogen acts as the nucleophilic center. acs.orgresearchgate.net Similarly, reaction with alkylating agents leads to quaternary pyridinium salts, as mentioned in the previous section. This reactivity is fundamental to many transformations involving pyridine derivatives.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.org Aminopyridine derivatives are valuable building blocks in such reactions for the synthesis of complex heterocyclic structures.

Research has demonstrated the utility of aminopyridines in one-pot syntheses of various fused and substituted pyridine systems, such as 2-amino-3-cyanopyridines and pyrido[2,3-d]pyrimidines. researchgate.netmdpi.com In these transformations, the aminopyridine typically serves as the nucleophilic component, with either the exocyclic amino group or the pyridine ring itself participating in the reaction cascade.

While specific MCRs employing this compound as a substrate are not extensively documented, its structure suggests potential applicability. The molecule could theoretically participate in MCRs in several ways:

As an Amine Component: Although the amide nitrogen has reduced nucleophilicity, it could potentially react with highly reactive electrophiles generated in situ during an MCR.

As a Pyridine Component: The pyridine ring could participate in cycloaddition reactions or other transformations that are part of an MCR pathway.

Reactions involving the Active Methylene Group: The ethyl oxoacetate moiety has a carbonyl group that could potentially undergo condensation reactions, although this is less likely to be the primary reactive site under typical MCR conditions focused on the aminopyridine core.

The viability of this compound in MCRs would depend on the specific reaction conditions and the other components involved, which would need to be carefully chosen to favor reaction at the desired site.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded insufficient information to fulfill the requirements for an in-depth analysis. Specific experimental data, which is essential for a thorough structural elucidation and advanced spectroscopic characterization, does not appear to be publicly available in the retrieved search results.

The requested article structure mandated a detailed examination based on advanced analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete assignment of the molecular structure requires detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR analyses. Information regarding the influence of different solvents on chemical shifts and coupling constants, as well as dynamic NMR studies to investigate rotational barriers or tautomerism, is also necessary for a complete characterization.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) data is crucial for the precise determination of the molecular formula. Furthermore, an analysis of the compound's fragmentation pattern is required for structural confirmation.

The conducted searches did not provide specific ¹H NMR, ¹³C NMR, 2D NMR, or HRMS data for this compound. While information was found for related isomers, such as the pyridin-2-ylamino and pyridin-3-ylamino analogues, these findings are not directly applicable due to the differing substitution patterns on the pyridine ring, which would significantly alter the spectroscopic outcomes.

Without access to primary experimental data, the generation of the requested detailed research findings and data tables is not possible. A scientifically accurate and authoritative article on the advanced spectroscopic characterization of this specific compound cannot be constructed at this time. Further research and publication of the spectroscopic properties of this compound within the scientific community are needed to enable such an analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is expected to exhibit characteristic absorption bands corresponding to its various functional groups. A detailed analysis of these vibrational modes allows for the unambiguous identification of the compound's chemical structure.

Key expected vibrational modes include:

N-H Stretching: The secondary amine (N-H) group is anticipated to show a stretching vibration in the region of 3350-3450 cm⁻¹. The broadness of this peak can provide insights into the extent of hydrogen bonding. For the analogous compound, Ethyl oxo(pyridin-2-ylamino)acetate, a broad N-H stretch has been noted in this region.

C=O Stretching: The molecule contains two carbonyl (C=O) groups: one in the ester and one in the amide functionality. These are expected to give rise to strong absorption bands in the range of 1750-1720 cm⁻¹ for the ester and 1680-1650 cm⁻¹ for the amide. The exact position of these bands can be influenced by conjugation and hydrogen bonding. In a similar structure, strong C=O stretching has been identified between 1720–1750 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds, particularly those of the pyridine (B92270) ring and the amine linkage, are expected to appear in the fingerprint region of the spectrum, typically between 1350-1000 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band in the 1300-1150 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring will display characteristic stretching vibrations for its C=C and C=N bonds in the 1600-1450 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of the C-H bonds on the pyridine ring are expected in the 900-690 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern of the ring.

A summary of the expected and analogous IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Secondary Amine | N-H Stretch | 3350-3450 | Broadness indicates hydrogen bonding. |

| Ester Carbonyl | C=O Stretch | 1750-1720 | Strong intensity. |

| Amide Carbonyl | C=O Stretch | 1680-1650 | Strong intensity, position influenced by resonance and H-bonding. |

| Pyridine Ring | C=C, C=N Stretch | 1600-1450 | Multiple bands of variable intensity. |

| Ester | C-O Stretch | 1300-1150 | Strong intensity. |

| Amine/Pyridine | C-N Stretch | 1350-1000 | Located in the fingerprint region. |

| Aromatic C-H | Out-of-plane Bend | 900-690 | Pattern can indicate substitution. |

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of molecules in both solution and the solid state. In this compound, several potential hydrogen bond donors and acceptors exist. The N-H group of the secondary amine is a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups are potential hydrogen bond acceptors.

In the crystalline state, these groups can participate in intermolecular hydrogen bonding, leading to the formation of specific packing arrangements. The presence and strength of these interactions can be inferred from the IR spectrum. For instance, a significant broadening and a shift to lower wavenumbers of the N-H stretching band are indicative of strong hydrogen bonding. Similarly, the C=O stretching bands may also shift to lower frequencies upon involvement in hydrogen bonding.

In solution, the extent and nature of hydrogen bonding will depend on the solvent. In protic solvents, the molecule can form hydrogen bonds with the solvent molecules, while in aprotic solvents, intermolecular hydrogen bonding between the molecules of the compound itself may be more prevalent. Studies on similar molecules have shown that intermolecular hydrogen bonds can significantly influence their crystalline structure. rsc.org

X-ray Crystallography

To date, no publicly available single-crystal X-ray diffraction data for this compound has been reported. Therefore, the following sections describe the type of information that would be obtained from such a study.

A single-crystal X-ray diffraction study would provide precise information about the three-dimensional arrangement of atoms in the solid state. This would allow for the accurate determination of bond lengths, bond angles, and torsion angles. Such data is crucial for understanding the molecule's conformation, including the planarity of the amide linkage and the relative orientation of the pyridine ring and the ethyl acetate (B1210297) moiety. For other complex organic molecules, X-ray crystallography has been essential in confirming their molecular structure. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in the development of pharmaceutical and other materials. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. To date, there are no reported studies on the polymorphism of this compound. A systematic screening for different crystalline forms would be necessary to identify any existing polymorphs.

Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to create a new crystalline solid with potentially improved properties. Given the hydrogen bonding capabilities of this compound, it is a candidate for the formation of co-crystals with various co-formers. Such studies could lead to new solid forms with tailored physicochemical characteristics. The design of co-crystals is an active area of research in crystal engineering. google.comjustia.com

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical studies specifically focused on the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structures and reaction mechanisms, detailed research findings on this particular molecule, as outlined in the requested article structure, are not present in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article covering the specific areas of inquiry, which include:

Molecular Orbital Theory and Electronic Structure Calculations: No published data were found regarding the geometry optimization, conformational analysis, frontier molecular orbital (FMO) analysis, or the charge distribution and electrostatic potential maps for this compound. These analyses are fundamental to understanding the molecule's electronic properties and reactivity.

Reaction Mechanism Elucidation: The literature search did not yield any studies on the reaction mechanisms for the synthesis of this compound. Specifically, there are no available transition state calculations for key synthetic steps or calculated energy profiles of proposed reaction pathways. This information is crucial for understanding the kinetics and thermodynamics of its formation.

While computational chemistry is a powerful tool for such investigations, the generation of accurate data requires dedicated research projects that, for this compound, have not been published. Creating such an article without this foundational research would lead to speculation and would not meet the standards of scientific accuracy. Further research is required to be conducted and published on this specific compound to enable the creation of a detailed and authoritative scientific article as requested.

Computational Chemistry and Theoretical Studies

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic characteristics of molecules, which can then be validated against experimental data. Density Functional Theory (DFT) is a commonly employed method for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies observed in IR spectroscopy. For "Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate," these simulations would be based on the molecule's optimized geometry.

Predicted Spectroscopic Data (Hypothetical):

| Parameter | Predicted Value Range | Associated Functional Group |

| ¹H NMR Chemical Shift (ppm) | ||

| Amide N-H | 10.0 - 12.0 | -NH-C=O |

| Pyridine (B92270) Ring Protons | 7.0 - 8.5 | Aromatic C-H |

| Methylene (B1212753) Protons (-CH₂-) | ~4.3 | -O-CH₂-CH₃ |

| Methyl Protons (-CH₃) | ~1.3 | -O-CH₂-CH₃ |

| ¹³C NMR Chemical Shift (ppm) | ||

| Amide Carbonyl | ~170 | -NH-C =O |

| Ester Carbonyl | ~160 | -O-C =O |

| Pyridine Ring Carbons | 110 - 150 | Aromatic C |

| Methylene Carbon (-CH₂-) | ~62 | -O-C H₂-CH₃ |

| Methyl Carbon (-CH₃) | ~14 | -O-CH₂-C H₃ |

| IR Absorption (cm⁻¹) | ||

| N-H Stretch | 3200 - 3400 | Amide N-H |

| C=O Stretch (Ester) | 1720 - 1740 | Ester C=O |

| C=O Stretch (Amide) | 1675 - 1690 | Amide C=O |

| C-N Stretch | 1200 - 1350 | Amide C-N |

| C-O Stretch | 1000 - 1300 | Ester C-O |

Note: These are hypothetical predicted values based on the known ranges for these functional groups. Actual computational results would provide more precise predictions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of "this compound" and its interactions with its environment.

MD simulations can reveal the preferred conformations of "this compound" in a solution. The molecule possesses several rotatable bonds, particularly around the amide linkage and the ethyl ester group, which would allow it to adopt various spatial arrangements. The simulations would likely show that the planarity of the amide bond is largely maintained, while the orientation of the pyridine ring and the ethyl group can vary. The dynamics of these conformational changes are crucial for understanding how the molecule might interact with biological targets. Studies on other aminopyridine derivatives have successfully used MD simulations to investigate binding interactions with enzymes rsc.org.

The interactions between "this compound" and solvent molecules can also be modeled using MD simulations. These simulations would illustrate how solvent molecules, such as water, arrange themselves around the solute molecule and form hydrogen bonds with the amide and ester groups, as well as the nitrogen atom in the pyridine ring. Understanding these interactions is important for predicting the solubility and transport properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on "this compound" have been identified, the general methodology is widely applied to aminopyridine derivatives for drug discovery.

QSAR models are built using a set of known molecules and their measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that predicts the biological activity based on these descriptors.

For a series of compounds including "this compound," a QSAR study could be designed to predict its potential as, for example, an enzyme inhibitor. Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic parameters would be calculated. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Similar approaches have been successfully used for other aminopyridine derivatives in the context of anticancer drug design tandfonline.com.

Computational approaches for understanding structural features influencing molecular interactions

A variety of computational techniques are employed to elucidate the key structural features that govern the molecular interactions of pyridin-4-ylamino analogs. These methods allow for a detailed examination of how these molecules bind to their biological targets, such as enzymes or receptors, at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For analogs of this compound, docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein. For instance, in studies of other pyridin-4-yl derivatives, molecular docking has been used to identify key amino acid residues that are essential for binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time. This method can assess the stability of the binding pose predicted by molecular docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net For example, MD simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been used to understand the binding affinities and critical interactions with their target protein. nih.govresearchgate.net

Density Functional Theory (DFT): DFT studies are utilized to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.netnih.gov These properties are crucial for determining the reactivity of a compound and its ability to participate in various types of interactions. For a series of novel pyridine derivatives, DFT studies have helped to establish the geometry and electronic characteristics of the compounds, which were then correlated with their biological activities. researchgate.netnih.gov

The table below summarizes some of the key molecular interactions that are often investigated for pyridin-4-yl containing compounds using these computational approaches.

| Interaction Type | Key Structural Features of Ligand | Potential Interacting Residues in a Protein | Computational Method |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Pyridine Nitrogen | Asp, Glu, Gln, Asn, Ser, Thr, Tyr | Molecular Docking, MD Simulations |

| Hydrophobic Interactions | Pyridine Ring, Ethyl Group | Ala, Val, Leu, Ile, Phe, Trp | Molecular Docking, MD Simulations |

| Pi-Pi Stacking | Pyridine Ring | Phe, Tyr, Trp, His | Molecular Docking, MD Simulations |

| Electrostatic Interactions | Partial charges on atoms | Charged amino acids (Asp, Glu, Lys, Arg) | Molecular Docking, DFT |

Development of structure-activity relationship models based on molecular descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

3D-QSAR Approaches: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity. nih.govresearchgate.net

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities.

CoMSIA is an extension of CoMFA that also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the molecular properties that are important for activity.

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, CoMFA and CoMSIA models were developed to establish the structure-activity relationship. nih.govresearchgate.net These models can be visualized as 3D contour maps that indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Molecular Descriptors in QSAR: The development of robust QSAR models relies on the selection of appropriate molecular descriptors. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). researchgate.net

The following table provides examples of molecular descriptors that could be used in the development of QSAR models for analogs of this compound.

| Descriptor Class | Example Descriptors | Information Provided | Relevance to SAR |

| Topological | Wiener Index, Balaban J index | Molecular size and branching | Can correlate with bioavailability and receptor fit. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and reactivity | Influences electrostatic interactions and chemical stability. |

| Steric | Molar Refractivity, Molecular Volume | Size and shape of the molecule | Important for fitting into a binding pocket. |

| Hydrophobic | LogP | Lipophilicity | Affects membrane permeability and hydrophobic interactions. |

By developing statistically significant QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. chemrevlett.comchemrevlett.com

Role As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The inherent reactivity of ethyl 2-oxo-2-(pyridin-4-ylamino)acetate makes it an ideal precursor for the synthesis of elaborate molecular structures. The presence of multiple reactive sites—the ester, the ketone, and the secondary amine, along with the pyridine (B92270) ring—allows for a variety of chemical transformations, enabling chemists to introduce molecular complexity in a controlled and predictable manner.

Synthesis of Biologically Relevant Heterocyclic Scaffolds

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active compounds. Its structure is pre-disposed to participate in cyclization reactions to form various heterocyclic rings.

Thiazoles: The α-ketoester functionality can react with sulfur-containing reagents, such as thioamides, in Hantzsch-type syntheses to construct the thiazole (B1198619) ring. This five-membered aromatic heterocycle is a common motif in a wide range of therapeutic agents.

Pyrimidines: Through condensation reactions with amidines or related compounds, the dicarbonyl fragment of this compound can be utilized to form the pyrimidine (B1678525) ring. Pyrimidines are fundamental components of nucleic acids and are prevalent in numerous drugs.

Pyridines: While already containing a pyridine ring, this versatile intermediate can be employed in reactions that further modify or build upon this core, or even participate in the formation of new, fused pyridine rings. For instance, it can be a component in multicomponent reactions like the Hantzsch pyridine synthesis to generate more complex substituted pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.orgresearchgate.net

Fused Systems: The reactivity of this compound also extends to the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions of appropriately substituted derivatives, complex polycyclic structures can be assembled. nih.gov This approach is particularly valuable for creating novel molecular frameworks with unique three-dimensional shapes, which can be advantageous for targeting specific biological macromolecules.

| Heterocyclic Scaffold | Synthetic Approach | Key Reagents |

| Thiazoles | Hantzsch-type synthesis | Thioamides |

| Pyrimidines | Cyclocondensation | Amidines, Guanidines |

| Pyridines | Multicomponent reactions | Aldehydes, β-ketoesters, Ammonia |

| Fused Systems | Intramolecular cyclization | Appropriately functionalized derivatives |

Precursor for N-aryl-2-oxoacetamide Derivatives

This compound serves as a direct precursor to a class of compounds known as N-aryl-2-oxoacetamides. These derivatives can be readily synthesized through the amidation of the ester functionality with various primary or secondary amines. This reaction is typically straightforward and allows for the introduction of a wide range of substituents on the newly formed amide nitrogen. The resulting N-aryl-2-oxoacetamide scaffold is a common feature in many biologically active molecules and serves as a key pharmacophore for various therapeutic targets.

Scaffold Diversity and Molecular Library Generation

In the realm of modern drug discovery, the ability to rapidly generate large numbers of diverse molecules is paramount for identifying new lead compounds. This compound is an excellent starting point for such endeavors due to its amenability to combinatorial chemistry and the generation of molecular libraries.

Utility in Combinatorial Chemistry for Lead Compound Discovery

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of different molecules. The multiple reactive sites on this compound allow it to be used as a central scaffold to which various substituents can be attached in a combinatorial fashion. For example, by reacting the core scaffold with a diverse set of amines to form N-aryl-2-oxoacetamides, and then further modifying other parts of the molecule, a vast library of related but structurally distinct compounds can be rapidly synthesized. This approach significantly accelerates the process of identifying molecules with desired biological activities.

Design and Synthesis of Novel Chemical Entities

The unique chemical architecture of this compound also inspires the design and synthesis of entirely new chemical entities. By leveraging its inherent reactivity, medicinal chemists can envision and create novel molecular frameworks that are not readily accessible through other synthetic routes. This can involve using the compound as a starting point for multi-step synthetic sequences that build upon its core structure to generate innovative molecules with potentially unprecedented biological properties. The ability to create such novel chemical entities is crucial for exploring new areas of chemical space and for developing drugs with novel mechanisms of action.

Future Research Directions

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Future research should prioritize the development of asymmetric synthetic routes to obtain specific stereoisomers of derivatives made from Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate.

A promising avenue involves the use of chiral organocatalysts. For instance, novel C2-symmetric squaramide-based primary diamines have been successfully applied as organocatalysts in the asymmetric synthesis of warfarin (B611796) analogs. rsc.org Similarly, chiral phosphoric acids have demonstrated high efficacy in producing enantiopure intermediates. A study on a related pyridine-containing compound showed that a chiral phosphoric acid catalyst could achieve a 92% enantiomeric excess. This suggests that a similar strategy could be adapted for derivatives of this compound. Research should focus on screening a variety of chiral catalysts and optimizing reaction conditions such as solvent, temperature, and catalyst loading to achieve high stereoselectivity.

Table 1: Potential Asymmetric Catalysts and Conditions

| Catalyst Type | Example Catalyst | Potential Solvent | Potential Temperature (°C) | Expected Outcome |

|---|---|---|---|---|

| Chiral Phosphoric Acid | (R)-TRIP | Toluene, Xylene | -20 to 0 | High enantiomeric excess |

| C2-Symmetric Squaramide | N,N'-bis(2-amino-1,2-diphenylethyl)squaramide | Dichloromethane | Room Temperature | Stereoselective Michael additions |

Exploration of Alternative Derivatization Strategies for Enhanced Structural Diversity

To explore the chemical space around this compound, research into new derivatization strategies is essential. The core structure is amenable to a variety of chemical modifications, which can lead to the creation of large libraries of novel compounds with potentially diverse biological activities.

One well-established path for derivatization involves transforming the ester group. Hydrolysis of the ethyl ester would yield the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, or converted to other functional groups. Another key strategy is the modification of the pyridine (B92270) ring or the secondary amine. For instance, similar pyridine-containing starting materials have been used to synthesize complex heterocyclic systems like 1,2,4-triazoles, thiadiazoles, and oxadiazoles. mdpi.com These transformations often begin by converting a related ester into a hydrazide, which then serves as a versatile intermediate for cyclization reactions. mdpi.com Future work should focus on applying these and other multicomponent reactions to generate a broad spectrum of structurally diverse molecules. nih.gov

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Functional Group Targeted | Potential Product Class |

|---|---|---|---|

| Hydrolysis | NaOH or LiOH | Ethyl Ester | Carboxylic Acid |

| Amide Coupling | Various Amines, Coupling Agents (e.g., HATU) | Carboxylic Acid (post-hydrolysis) | Amides |

| Hydrazide Formation | Hydrazine (B178648) Hydrate (B1144303) | Ethyl Ester | Acetohydrazide |

| Cyclization | Aryl Isothiocyanates, then NaOH | Acetohydrazide | 1,2,4-Triazole-3-thiones |

Advanced Mechanistic Studies on Key Transformations

A deep understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the outcomes of new reactions. For key transformations involving this compound, such as its initial synthesis and subsequent derivatizations, advanced mechanistic studies are warranted.

The formation of the parent compound likely proceeds through a nucleophilic attack of the 4-aminopyridine (B3432731) on the ethyl 2-oxoacetate. While seemingly straightforward, computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the reaction pathway, the structure of the transition state, and the activation energy. This knowledge can be used to fine-tune reaction conditions for improved yield and purity. Similarly, for derivatization reactions, mechanistic studies can elucidate the regioselectivity and stereoselectivity, helping to explain why certain products are formed preferentially. Understanding the tautomeric forms of intermediates, as seen in the synthesis of related quinazoline (B50416) derivatives, can also be crucial in predicting the final product structure. nih.gov

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.govengineering.org.cn These powerful computational tools can be applied to accelerate research related to this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous structures (e.g., ethyl 2-oxo-2-(p-tolyl)acetate) are prepared by reacting nitroacetate precursors with aryl amines under acidic or basic conditions. Optimization involves adjusting stoichiometry, reaction time (e.g., 24–48 hours), and temperature (50–80°C). Solvent choice (e.g., THF, DCM) and catalysts (e.g., DMAP) can enhance yields, as seen in similar thiazole-acetamide syntheses . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : NMR (500 MHz, CDCl) is used to confirm the pyridinyl and ester moieties. For example, analogous compounds show characteristic peaks: δ ~8.5 ppm (pyridinyl protons), ~4.4 ppm (CH of ethyl ester), and ~1.4 ppm (CH of ester) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds between pyridinyl N and carbonyl O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) recommend avoiding inhalation/contact and using PPE (gloves, goggles). First-aid measures include rinsing exposed skin with water and consulting a physician. Storage requires inert atmospheres (N) and temperatures below –20°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies:

- Variable Temperature NMR : Identifies dynamic processes (e.g., peak splitting at low temps).

- DFT Calculations : Predict theoretical spectra (e.g., using Gaussian) to compare with experimental data .

- Crystallographic Validation : Resolve ambiguities via single-crystal XRD to confirm bond lengths/angles .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies (HPLC, TGA) show degradation via hydrolysis of the ester group. Mitigation strategies:

- pH Control : Buffers (pH 4–6) reduce base-catalyzed hydrolysis.

- Lyophilization : Store as a lyophilized powder to minimize water exposure.

- Co-solvents : Add 10–20% DMSO or ethanol to aqueous solutions to stabilize the ester .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., amidases).

- DFT/Molecular Dynamics : Calculate activation energies for proposed reactions (e.g., nucleophilic attack at the carbonyl group).

- Retrosynthetic Analysis : Tools like Synthia suggest viable precursors (e.g., pyridin-4-amine derivatives) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization risks increase at larger scales due to prolonged heating. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.